REACTION_CXSMILES
|
C(O)(C(F)(F)F)=O.C(OC(=O)[NH:14][C:15]1[CH:16]=[N:17][CH:18]=[C:19]([N:21]2[CH:25]=[CH:24][CH:23]=[CH:22]2)[CH:20]=1)(C)(C)C>C(Cl)(Cl)Cl>[N:21]1([C:19]2[CH:20]=[C:15]([NH2:14])[CH:16]=[N:17][CH:18]=2)[CH:22]=[CH:23][CH:24]=[CH:25]1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
tert-butyl(5-(1H-pyrrol-1-yl)pyridin-3-yl)carbamate
|
Quantity
|
36 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC=1C=NC=C(C1)N1C=CC=C1)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained in the 1st step
|
Type
|
DISTILLATION
|
Details
|
Then, the solvent was distilled away under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue was added to a mixture of chloroform, water
|
Type
|
EXTRACTION
|
Details
|
a 1M sodium hydroxide aqueous solution, followed by extraction with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The resultant was dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled away under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(C=CC=C1)C=1C=C(C=NC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23 mg | |
YIELD: CALCULATEDPERCENTYIELD | 104.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |